ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy and Methoxy Groups: Hydroxylation and methoxylation can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Morpholinylmethyl Group: This step involves the reaction of the indole derivative with morpholine in the presence of a suitable base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-1-(4-hydroxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
- Ethyl 5-hydroxy-1-(4-chlorophenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
- Ethyl 5-hydroxy-1-(4-nitrophenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-4-31-24(28)22-16(2)26(17-5-7-18(29-3)8-6-17)20-9-10-21(27)19(23(20)22)15-25-11-13-30-14-12-25/h5-10,27H,4,11-15H2,1-3H3 |
InChI Key |
ZXAWKHDXRYZIPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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